

Probing the Activity of EPZ004777: A Technical Guide to Its Biochemical Evaluation

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Compound of Interest		
Compound Name:	EPZ004777 hydrochloride	
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This technical guide provides a comprehensive overview of the biochemical assays used to characterize the activity of EPZ004777, a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 has been a pivotal tool compound in understanding the role of DOT1L in normal physiology and in the pathogenesis of diseases such as MLL-rearranged leukemias.[1][2] This document details the mechanism of action of EPZ004777, presents key quantitative data, and provides in-depth experimental protocols for its biochemical characterization.

Mechanism of Action: Competitive Inhibition of DOT1L

EPZ004777 was identified through a mechanism-guided drug discovery approach, designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of DOT1L.[1][2] This binding event prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3 (H3K79), a modification catalyzed exclusively by DOT1L.[1] The inhibition of H3K79 methylation leads to the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest and apoptosis in cancer cells with MLL rearrangements.[1][3]

Quantitative Data Summary



The following tables summarize the key quantitative data for EPZ004777's activity and selectivity from various biochemical and cellular assays.

Table 1: In Vitro Biochemical Activity of EPZ004777

Parameter	Value	Enzyme	Substrate	Assay Type	Reference
IC50	$0.4 \pm 0.1 \text{ nM}$ (400 ± 100 pM)	Recombinant Human DOT1L	Nucleosomes	Radioactive Methylation	[2]
IC50	0.5 ± 0.1 nM	Recombinant Purified DOT1L	Nucleosomal Substrate	Homogeneou s Biochemical Assay	[4]
IC50	5.3 nM	His6-DOT1L	Biotinylated Peptide	AlphaScreen Assay	[5][6]
KD	0.25 ± 0.02 nM	Recombinant Purified DOT1L	-	Surface Plasmon Resonance (SPR)	[4]

Table 2: Cellular Activity of EPZ004777



Cell Line	Genotype	Parameter	Value	Assay Type	Reference
MV4-11	MLL-AF4	IC50 (proliferation)	< 50 μΜ	Guava Viacount	[2]
MOLM-13	MLL-AF9	IC50 (proliferation)	< 50 μΜ	Guava Viacount	[2]
MCF10A	Non- cancerous	IC50 (H3K79 methylation)	84 ± 20 nM	In-Cell Western	[4]
A431	Epidermoid Carcinoma	IC50 (H3K79 methylation)	264 nM	High-Content Imaging	[4]
HeLa	Cervical Cancer	ED50 (H3K79me2)	1.7 nM	ELISA	[7]
Molm-13	MLL-AF9	ED50 (HOXA9 expression)	33 nM	Reporter Gene Assay	[7]

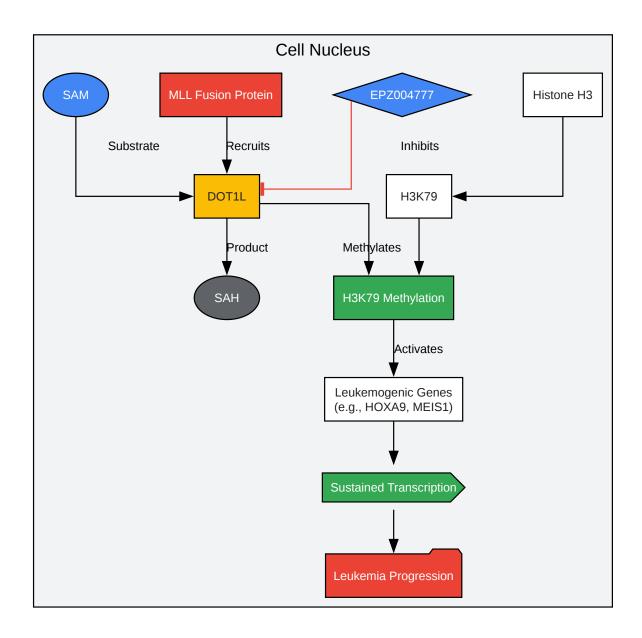
Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)

НМТ	IC50	Selectivity Fold vs. DOT1L	Reference
DOT1L	0.4 nM	-	[8]
PRMT5	521 ± 137 nM	>1,300	[8]
Other HMTs	>50 μM	>125,000	[8]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism by which EPZ004777 inhibits this pathway.





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Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental Protocols

This section provides detailed methodologies for key biochemical assays used to determine the activity of EPZ004777.



Radioactive Filter-Binding Assay for DOT1L Activity

This assay measures the incorporation of a radiolabeled methyl group from 3H-SAM onto a histone substrate.

Materials:

- Recombinant human DOT1L (e.g., residues 1-416)
- Avian erythrocyte oligonucleosomes or recombinant histone H3
- [3H]-S-adenosylmethionine (3H-SAM)
- Unlabeled S-adenosylmethionine (SAM)
- S-adenosyl-L-homocysteine (SAH) for positive control
- EPZ004777
- Assay Buffer: 20 mM TRIS-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002%
 Tween 20, 0.005% Bovine Skin Gelatin
- 384-well microtiter plates
- Quench Solution: 800 μM unlabeled SAM
- · Scintillation fluid and counter

Procedure:

- Serially dilute EPZ004777 in DMSO. Typically, a 10-point, 3-fold dilution series starting from 1 μM is prepared.[2]
- Add 1 μL of each inhibitor dilution to the wells of a 384-well microtiter plate. Use DMSO for the negative control (0% inhibition) and a final concentration of 2.5 μM SAH for the positive control (100% inhibition).[2]
- Add 40 μL of 0.25 nM DOT1L enzyme in assay buffer to each well.



- Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[2]
- Initiate the methyltransferase reaction by adding 10 μL of substrate mix containing 200 nM 3H-SAM and 20 nM nucleosomes in assay buffer. The final concentrations of both substrates should be at their respective KM values.[9]
- Incubate the reaction for 120 minutes at room temperature.
- Stop the reaction by adding 10 μL of quench solution (800 μM unlabeled SAM).[9]
- Transfer the reaction mixture to a filter plate and wash to remove unincorporated 3H-SAM.
- Measure the radioactivity incorporated into the nucleosome substrate using a scintillation counter.
- Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based proximity assay to measure inhibitor binding to DOT1L.

Materials:

- His-tagged recombinant human DOT1L
- · Biotinylated peptide substrate
- Streptavidin-coated Donor beads
- Anti-His antibody-conjugated Acceptor beads
- EPZ004777
- Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.5% BSA, 0.05% Tween 20



• 384-well microtiter plates (e.g., AlphaScreen plates)

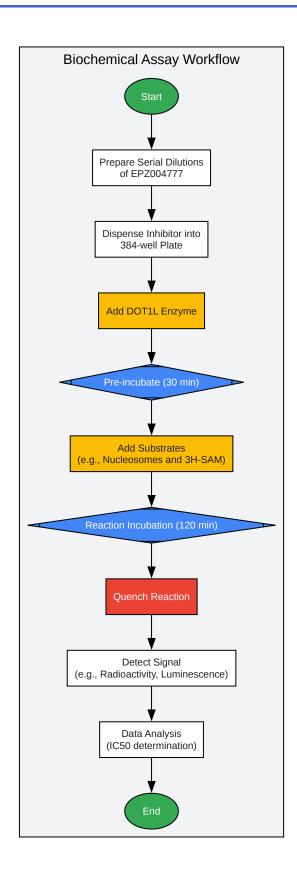
Procedure:

- Prepare serial dilutions of EPZ004777 in DMSO.
- Add 100 nL of the compound dilutions to the wells of a 384-well plate via pin transfer.
- Prepare a 2x solution of His6-DOT1L (final concentration 80 nM) and biotinylated peptide (final concentration 40 nM) in assay buffer.[5]
- Add 10 μL of the protein-peptide solution to each well.[5]
- Incubate the plate for 30 minutes at room temperature.[5]
- Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in the assay buffer according to the manufacturer's instructions.
- · Add the bead mixture to each well.
- Incubate the plate in the dark for 60 minutes at room temperature.
- Read the plate on an AlphaScreen-capable plate reader.
- A decrease in the AlphaScreen signal indicates displacement of the biotinylated peptide from DOT1L by the inhibitor. Calculate IC50 values from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a biochemical assay to determine the IC50 of EPZ004777.





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Caption: A generalized workflow for determining the IC50 of EPZ004777.



This guide provides a foundational understanding of the biochemical evaluation of EPZ004777. For further details and specific applications, consulting the primary literature is recommended. The potent and selective nature of EPZ004777 continues to make it an invaluable chemical probe for dissecting the biological roles of DOT1L.

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